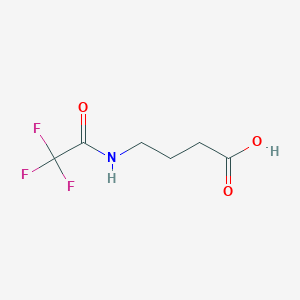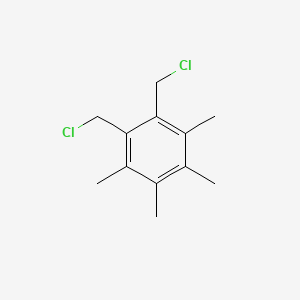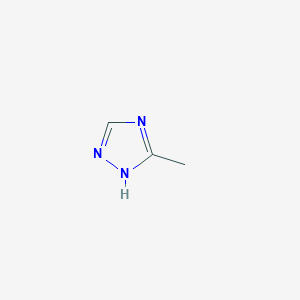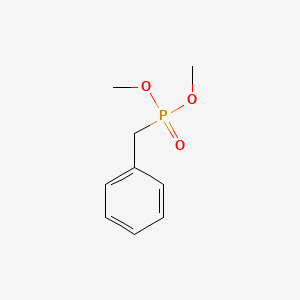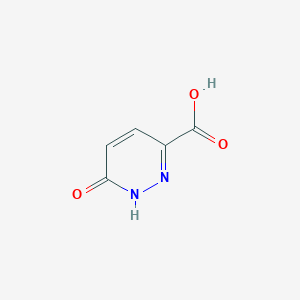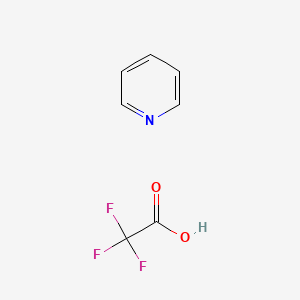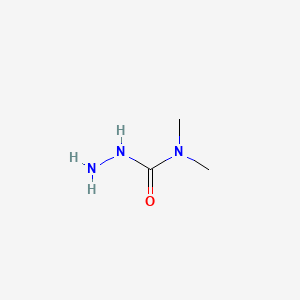![molecular formula C13H11NO2 B1296141 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 5447-47-2](/img/structure/B1296141.png)
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
説明
The compound of interest, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, is a cyclopenta-fused quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the use of arylmethyl azides as precursors, which undergo acid-promoted rearrangement to form an N-aryl iminium ion. This ion then participates in intramolecular electrophilic aromatic substitution to yield quinoline products . Another method includes the PPA-catalyzed thermal lactamization of dihydroquinoline carboxylic acids, which can be further modified to create various heterocyclic structures . Additionally, cyclopenta[b]quinolines can be synthesized from α-diazo ketones and phosphanimines through a cascade reaction involving ketenimine formation and subsequent ring closure .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen-containing heterocyclic core, which can be further functionalized to enhance biological activity. The cyclopenta[b]quinoline moiety, in particular, has been identified as a suitable scaffold for the synthesis of potent inhibitors of fructose-1,6-bisphosphatase, an enzyme involved in glucose metabolism . The structures of these compounds are typically confirmed using spectroscopic methods such as IR, MS, and NMR .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions to introduce different substituents, which can significantly alter their biological properties. For instance, the reactivity of quinoxaline-2,3-dicarboxylic anhydride with heterocyclic amines can lead to the formation of novel substituted quinoxalines with potential antimicrobial activity . Similarly, the condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates can produce a series of quinoline derivatives with antiallergy activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a carboxylic acid moiety at specific positions on the quinoline core is associated with optimal potency in antiallergy agents. Moreover, ester derivatives are preferred for better oral absorption, with certain methoxy and ethoxy substituents enhancing the oral activity of these compounds . The synthesis methods and the resulting structures of these compounds are crucial in determining their physical and chemical properties, which in turn affect their pharmacological profiles.
科学的研究の応用
Synthesis and Chemical Structure Analysis
- Synthesis of Dihydroxylated and Mono-Hydroxylated Metabolites : Research has been conducted on the synthesis of metabolites related to 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline monohydrochloride monohydrate (NIK-247), a drug for dementia treatment. This includes the synthesis of dihydroxylated and mono-hydroxylated metabolites to determine their chemical structures, highlighting the compound's relevance in medicinal chemistry (Komatsu et al., 1996); (Komatsu et al., 1995).
Chemical Synthesis Techniques
Three-Component Condensation Processes : A study focused on the synthesis of 4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-alkoxyphenyl esters of carboxylic acids, achieved through a three-component condensation method. This showcases the compound's role in the development of complex organic molecules (Kozlov & Dikusar, 2019).
Photocyclisation for Quinoline Synthesis : Another research explored the scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, leading to various annulated quinolines. This process is significant for synthesizing alkyl, alkoxy, hydroxy, and other substituted quinolines, indicating the versatility of the compound in synthetic organic chemistry (Austin et al., 2007).
特性
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLOYZLGFGTCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202873 | |
| Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
CAS RN |
5447-47-2 | |
| Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5447-47-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6PU8Z45Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



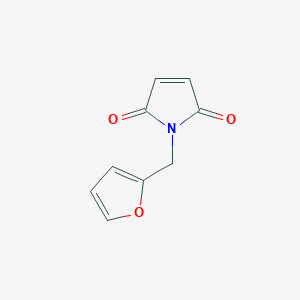

![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)

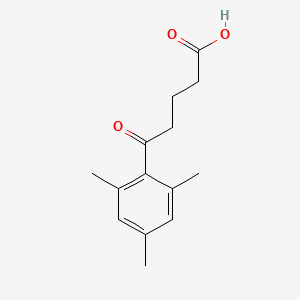
![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)
